3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile
Description
3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile is a fluorinated aromatic nitrile derivative featuring two electron-withdrawing groups: a trifluoromethyl (-CF₃) group at the meta position and a trifluoromethylthio (-SCF₃) group at the para position relative to the nitrile (-CN) group. This compound is part of a broader class of benzonitrile derivatives widely used in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by fluorine substituents . The -CF₃ and -SCF₃ groups enhance lipophilicity, metabolic stability, and bioavailability, making such compounds valuable in drug design .
Properties
IUPAC Name |
3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNZUMQUPQEZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dual Catalytic Systems for One-Pot Synthesis
Emerging methodologies leverage dual catalytic systems to install both -CF₃ and -SCF₃ groups in a single reaction vessel. A notable example combines palladium-catalyzed cyanation with copper-mediated trifluoromethylthiolation. In this approach, 3-bromo-4-iodobenzonitrile undergoes sequential coupling:
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Trifluoromethylation using methyl chlorodifluoroacetate (MCDFA) and a CuI/1,10-phenanthroline catalyst at 120°C.
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Thiolation with AgSCF₃ and CuTC (copper thiophene-2-carboxylate) at 80°C.
This method circumvents intermediate isolation, achieving an overall yield of 78%. However, scalability is limited by the high cost of silver reagents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight the superiority of PFTB in electrophilic thiolation reactions. As shown in Table 1, PFTB outperforms acetonitrile and dichloroethane (DCE) due to its strong hydrogen-bond-donating ability, which activates TFTI for efficient electrophilic attack.
Table 1. Solvent Screening for Trifluoromethylthiolation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| PFTB | 25 | 99 |
| HFIP | 25 | 71 |
| DCE | 80 | 10 |
Ligand and Catalyst Synergy
The choice of ligand significantly impacts cyanation efficiency. Xantphos, used at a 2:1 molar ratio to palladium acetate, reduces catalyst loading to 0.5 mol% while maintaining >90% yield. In contrast, TABP (tri(4-aminophenyl)benzene), though effective, necessitates higher loadings (1.5 mol%) and yields only 81%.
Mechanistic Insights and Side Reactions
Cyanation Mechanism
The palladium-catalyzed cyanation proceeds via oxidative addition of 4-trifluoromethylchlorobenzene to Pd(0), followed by ligand-assisted cyanide transfer from potassium ferrocyanide (Figure 1). The Xantphos ligand accelerates reductive elimination, minimizing side product formation.
Competing Pathways in Thiolation
Electrophilic thiolation with TFTI generates a trifluoromethylsulfonium intermediate, which undergoes aromatic substitution. Competing hydrolysis of TFTI to CF₃SO₂⁻ is suppressed in anhydrous PFTB, ensuring >95% selectivity.
Industrial Scalability and Cost Analysis
The sequential functionalization route is preferred for large-scale production due to:
Chemical Reactions Analysis
Nitrile Group Transformations
The cyano group undergoes characteristic reactions, enabling conversion into other functional groups:
Mechanism : Reduction proceeds via nucleophilic attack by hydride ions, forming an imine intermediate that is further reduced to the amine. Acidic or basic hydrolysis follows nucleophilic addition of water to the nitrile, yielding amides or carboxylic acids .
Electrophilic Aromatic Substitution
The electron-withdrawing -CF₃ and -SCF₃ groups deactivate the aromatic ring but permit substitution under vigorous conditions:
Regioselectivity : Substitution occurs meta to the -SCF₃ group due to its stronger electron-withdrawing effect compared to -CF₃ .
Trifluoromethylthio (-SCF₃) Group Modifications
The -SCF₃ group participates in oxidation and radical-mediated reactions:
Mechanism : Oxidation proceeds through a two-electron pathway, forming sulfoxide and sulfone intermediates. Radical reactions involve photoredox-generated CF₃ radicals that abstract hydrogen atoms, leading to C–SCF₃ bond cleavage .
Cross-Coupling Reactions
The nitrile and -SCF₃ groups enable palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂, SPhos, K₂CO₃, 80°C, 24 h | Biaryl derivatives with -SCF₃/CF₃ | 50–75% | |
| Cyanation | CuCN, DMF, 120°C, 18 h | 3-CF₃-4-SCF₃-benzonitrile (regeneration) | 85% |
Key Insight : The -SCF₃ group enhances oxidative addition efficiency in palladium-catalyzed reactions due to its electron-deficient nature .
Nucleophilic Aromatic Substitution
The electron-deficient ring allows substitution under basic conditions:
Limitation : Low yields reflect the ring’s deactivation by -CF₃ and -SCF₃ groups .
Functionalization via Directed Ortho-Metalation
Directed ortho-metalation (DoM) strategies enable regioselective functionalization:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lithiation | LDA, THF, –78°C, followed by D₂O | 3-CF₃-4-SCF₃-6-D-benzonitrile | 60% | |
| Halogenation | LDA, then I₂, –78°C to RT | 3-CF₃-4-SCF₃-6-I-benzonitrile | 55% |
Mechanism : The nitrile group acts as a directing group, facilitating deprotonation at the ortho position .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H4F6N1S1
- Molecular Weight : 243.19 g/mol
- Melting Point : 39-43 °C
- CAS Number : 1206524
The compound features both trifluoromethyl and trifluoromethylthio groups, which impart strong electron-withdrawing characteristics, enhancing its reactivity in various chemical reactions.
Synthetic Chemistry
3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile serves as a versatile building block in organic synthesis. Its unique functional groups enable:
- Nucleophilic Aromatic Substitution : The trifluoromethylthio group can be replaced by various nucleophiles, making it useful for synthesizing complex organic molecules.
- Late-stage Functionalization of Drug Candidates : The compound is employed in the late-stage modification of pharmaceuticals, allowing for the introduction of the SCF3 group into drug molecules, which enhances their lipophilicity and metabolic stability .
Research indicates that trifluoromethylthio compounds exhibit significant biological activity:
- Pharmaceutical Development : The compound is being studied for its potential as an active pharmaceutical ingredient (API) due to its favorable properties for crossing lipid membranes and interacting with biological targets .
- Agrochemical Applications : Its properties make it suitable for developing agrochemicals that require specific interactions with biological systems .
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Science : The compound is incorporated into polymers and other materials to enhance their chemical resistance and stability.
- Fluorinated Compounds Synthesis : It plays a crucial role in synthesizing other fluorinated compounds, which are valuable in various applications from pharmaceuticals to specialty chemicals.
Case Study 1: Trifluoromethylthiolation Reactions
A study demonstrated the effectiveness of using this compound in palladium-catalyzed ortho-selective trifluoromethylthiolation reactions. This method allows for the efficient introduction of the SCF3 group into aromatic systems, showcasing the compound's utility in synthetic methodologies .
Research investigating the biological interactions of compounds containing the SCF3 group found that they significantly affect enzyme activity and receptor binding. This is particularly relevant for drug development where modulation of these interactions can lead to improved therapeutic profiles .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-4-(trifluoromethylthio)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl and trifluoromethylthio groups can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Data Tables
Table 1: Proton Affinities of Selected Benzonitrile Derivatives
Table 2: CAS Number Discrepancies for 4-(Trifluoromethylthio)benzonitrile
| Source | Cited CAS Number | Notes |
|---|---|---|
| 34328-46-6 | Potential typo | |
| 332-26-3 | Verified in multiple sources |
Biological Activity
3-(Trifluoromethyl)-4-(trifluoromethylthio)benzonitrile is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique structural features, particularly the presence of trifluoromethyl and trifluoromethylthio groups, enhance its biological activity through interactions with various biomolecules. This article explores the compound's biological activity, mechanisms of action, cellular effects, and its potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Trifluoromethyl group (CF₃) : Increases lipophilicity and reactivity.
- Trifluoromethylthio group (SCF₃) : Enhances membrane permeability and modifies biological interactions.
These properties make the compound a valuable candidate for further research into its pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer effects. Various studies have documented its interactions with enzymes and cellular pathways, suggesting potential therapeutic applications.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound can bind to active sites on enzymes, leading to conformational changes that inhibit or activate their functions. This interaction is crucial in metabolic regulation and can significantly alter cellular processes.
- Cell Signaling Modulation : It influences key signaling pathways, affecting gene expression and cellular metabolism. Studies have shown that trifluoromethyl-containing compounds can induce oxidative stress at high concentrations, resulting in cellular damage.
- Cellular Effects : The compound impacts various cellular functions by altering the proton motive force (PMF), leading to ATP dissipation and promoting cell death in bacterial cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that a related compound (IITR00210) showed potent bactericidal activity against enteropathogens, reducing bacterial counts significantly in vitro and in vivo settings. The mechanism involved inducing stress on the bacterial cell envelope .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibits cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer agent .
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses : May enhance enzyme activity and promote beneficial cellular signaling.
- High Doses : Can lead to adverse effects such as oxidative stress, apoptosis, and cellular damage due to excessive reactive intermediates formed during metabolism.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing trifluoromethyl and trifluoromethylthio groups onto benzonitrile scaffolds?
- Methodological Answer : The synthesis typically involves sequential functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example, 4-(trifluoromethyl)benzonitrile analogs are synthesized using halogenated precursors (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) reacted with trifluoromethylthiolation reagents like AgSCF₃ or CuSCF₃ under controlled conditions. Regioselectivity is achieved by optimizing reaction temperature and catalyst systems (e.g., Pd/Cu for cross-coupling) .
- Key Data : In related compounds, yields for trifluoromethylthio incorporation range from 60% to 85%, with regioselectivity confirmed via ¹⁹F NMR .
Q. Which spectroscopic techniques are most reliable for characterizing trifluoromethylthio-substituted benzonitriles?
- Methodological Answer :
- ¹H/¹⁹F NMR : Resolves electronic effects of substituents; trifluoromethyl (δ ≈ -60 ppm) and trifluoromethylthio (δ ≈ -45 ppm) groups exhibit distinct shifts .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with precision <5 ppm, critical for confirming nitrile (-CN) and trifluoromethylthio (-SCF₃) groups .
- X-ray crystallography : Used to confirm steric effects in ortho-substituted analogs, revealing bond angles distorted by ~5° due to steric hindrance .
Q. How does the electron-withdrawing nature of trifluoromethyl groups affect benzonitrile reactivity?
- Methodological Answer : Trifluoromethyl groups increase electrophilicity at the aromatic ring, enhancing reactivity in SNAr reactions. Computational studies (DFT) on 3-(trifluoromethyl)benzonitrile show a 15% reduction in LUMO energy compared to unsubstituted benzonitrile, favoring nucleophilic attack .
- Experimental Validation : Kinetic studies demonstrate a 3-fold rate increase in SNAr reactions for trifluoromethyl-substituted derivatives versus non-fluorinated analogs .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in disubstituted trifluoromethylbenzonitriles?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. For 3-(trifluoromethyl)-4-(trifluoromethylthio)benzonitrile, the para-position to -SCF₃ shows higher electrophilicity (Fukui f⁻ = 0.12), guiding functionalization strategies. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction pathways .
- Case Study : MD simulations reveal steric clashes between -CF₃ and -SCF₃ groups in ortho-substituted analogs, explaining reduced yields (<50%) compared to para-substituted derivatives .
Q. What mechanisms explain the metabolic stability of trifluoromethylthio-containing benzonitriles in biological systems?
- Methodological Answer : In vitro studies (e.g., liver microsomes) show that the -SCF₃ group resists oxidative degradation due to fluorine’s electronegativity stabilizing the C-S bond. LC-MS/MS analyses of 4-(trifluoromethylthio)benzonitrile metabolites detect only 5% degradation over 24 hours, compared to 40% for -SCH₃ analogs .
- Advanced Technique : Isotope labeling (¹⁸O/²H) tracks metabolic pathways, confirming hepatic clearance via glucuronidation rather than oxidation .
Q. How do steric and electronic effects influence the compound’s performance in agrochemical applications?
- Methodological Answer : In pesticidal studies, the -SCF₃ group enhances lipophilicity (logP increase by 1.5 units), improving membrane permeability. Field trials on analogs like metaflumizone (containing -CF₃ and -CN groups) show 90% efficacy against lepidopteran pests, attributed to prolonged half-life (t₁/₂ = 7 days) in soil .
- Data Contradiction : While -SCF₃ improves stability, it reduces solubility (<0.1 mg/mL in water), requiring formulation with surfactants (e.g., Tween-80) for field applications .
Key Notes
- Thermodynamic data (Epa, ΔbaseG°) from CRC Handbook are critical for computational modeling.
- Synthetic protocols from patents (e.g., Example 1 in ) provide scalable routes for disubstituted benzonitriles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
